Cholest-5-en-3-yl decanoate

Analytical Chemistry Foodomics Lipidomics

Supply challenges arise when generic cholesteryl esters are substituted, altering phase transitions and analytical accuracy. This compound offers: • HPLC-APCI-MS validated internal standard for sterol ester quantification in complex matrices. • Defined monoclinic crystal structure (a=12.93Å, β=91.14°) for X-ray diffraction calibration. • Medium-chain (C10) substrate to probe enzyme acyl chain specificity (CETP, esterase). Ensure assay reproducibility with exact chain-length control.

Molecular Formula C37H64O2
Molecular Weight 540.9 g/mol
CAS No. 1183-04-6
Cat. No. B052039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholest-5-en-3-yl decanoate
CAS1183-04-6
Synonyms(3β)-Cholest-5-en-3-ol Decanoate;  Cholesteryl Ester Decanoic Acid;  3β-(Decanoyloxy)-5-cholestene;  5-Cholesten-3β-ol Caprate;  Cholest-5-en-3β-ol Caprate;  Cholesterol 3-Decanoate;  Cholesterol Caprate;  Cholesterol n-Decylate;  Cholesteryl Caprate;  Choles
Molecular FormulaC37H64O2
Molecular Weight540.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
InChIInChI=1S/C37H64O2/c1-7-8-9-10-11-12-13-17-35(38)39-30-22-24-36(5)29(26-30)18-19-31-33-21-20-32(28(4)16-14-15-27(2)3)37(33,6)25-23-34(31)36/h18,27-28,30-34H,7-17,19-26H2,1-6H3
InChIKeyLJGMGXXCKVFFIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholest-5-en-3-yl decanoate: Physicochemical & Procurement Baseline


Cholest-5-en-3-yl decanoate (CAS 1183-04-6), also known as cholesteryl decanoate or cholesteryl caprate, is a cholesteryl ester formed by the esterification of cholesterol with decanoic acid (capric acid, C10:0), a medium-chain saturated fatty acid [1]. This compound is characterized by a molecular formula of C37H64O2 and a molecular weight of approximately 540.9 g/mol [1]. It is a white to almost white powder or crystalline solid at ambient temperature, with a melting point reported in a range of 79–84 °C depending on purity and analytical method [2]. Its high lipophilicity is reflected in a calculated LogP of approximately 11.08 , and it exhibits specific optical rotation values between -27.0° and -30.0° (C=2, CHCl₃) . As a member of the broader class of cholesteryl esters, which constitute about two-thirds of the cholesterol in plasma, this specific medium-chain ester is a critical research tool and analytical standard in lipidomics, biophysics, and materials science .

Cholest-5-en-3-yl decanoate Non-Interchangeability


Generic substitution among cholesteryl esters is scientifically unsound due to the profound influence of the esterified fatty acyl chain on the compound's physicochemical properties, biological activity, and material behavior. The length and saturation of this chain dictate key parameters such as hydrophobicity (LogP), melting point, crystalline packing, and phase transition temperatures [1]. For instance, altering the chain length from C10 (decanoate) to C14 (myristate) or C16 (palmitate) changes the compound's liquid crystalline behavior and solid-state structure, which directly impacts its function in biomimetic membrane studies, its performance as an analytical internal standard, and its interaction with lipid transfer proteins like CETP [2][3]. Furthermore, the specific crystalline structure, such as the monoclinic unit cell dimensions of cholesteryl decanoate, determines its compatibility in mixed solid solutions and its distinct signature in X-ray diffraction analysis, making it non-interchangeable with even closely related esters like cholesteryl laurate [4]. Therefore, selection must be driven by precise, application-specific requirements rather than class-level assumptions. The following evidence quantifies these critical points of differentiation.

Cholest-5-en-3-yl decanoate: Quantitative Evidence Guide


LC-MS Internal Standard for Sterol Ester Analysis

Cholest-5-en-3-yl decanoate is validated as an internal standard for the HPLC-APCI-MS analysis of plant sterol and stanol esters in complex food matrices, offering distinct advantages over non-standardized or generic alternatives. While other cholesteryl esters could theoretically be used, the method's reported linearity, precision, and reproducibility are explicitly achieved using this compound [1]. This establishes its proven reliability as a benchmark for quantitative accuracy in a specific, validated analytical workflow, a characteristic not automatically transferable to other cholesteryl esters without re-validation.

Analytical Chemistry Foodomics Lipidomics

Unique Crystal Structure vs. Cholesteryl Laurate

The single-crystal X-ray structure of pure cholesteryl decanoate reveals it crystallizes in a monoclinic space group P2₁ with unit cell parameters a = 12.931(6) Å, b = 9.066(2) Å, c = 30.22(1) Å, and β = 91.14(4)° [1]. This structure is distinct from that of other cholesteryl esters, including the closely related cholesteryl laurate. Notably, when co-crystallized with cholesteryl laurate at a molar ratio of 0.56/0.43 (decanoate/laurate), the resulting solid solution adopts a different monoclinic unit cell with a = 12.969 Å, b = 9.048 Å, c = 38.74 Å, and β = 91.41°, demonstrating that the pure compound forms a unique and non-interchangeable crystalline phase [2].

Structural Biology Crystallography Lipid Biophysics

Phase Transition Temperatures vs. Cholesteryl Palmitate

The phase transition behavior of cholesteryl decanoate is quantitatively distinct from that of cholesteryl palmitate. A comparative study using dielectric measurements, electron paramagnetic resonance (EPR), and differential thermal analysis (DTA) revealed that each compound and their mixtures exhibit discontinuities in dielectric constant and order parameter at specific, compound-characteristic temperatures [1]. The study explicitly demonstrates that mixing the two compounds modifies the phase transitions, confirming their unique and non-additive thermal behaviors, which are critical for applications requiring precise thermotropic liquid crystalline properties.

Materials Science Liquid Crystals Biomimetics

Thermal Hysteresis in Blue Phase Transition

NMR spectroscopy studies reveal a distinct and quantifiable thermal behavior for cholesteryl decanoate's blue phase. The blue-cholesteric phase transition in cholesteryl decanoate exhibits 'considerable thermal hysteresis,' a property that is not a universal feature among all cholesteryl esters [1]. This hysteresis, quantified by the temperature difference between the heating and cooling transition curves, is a material-specific characteristic with direct implications for the stability and performance of devices or experiments that operate within this temperature window.

Materials Science Liquid Crystals Spectroscopy

Optical Properties vs. Myristate and Nonanoate

The optical transparency and light scattering behavior of cholesteryl decanoate during heating from solid to isotropic liquid are distinct from those of its closely related analogs, cholesteryl myristate (C14:0) and cholesteryl nonanoate (C9:0) [1]. A spectrophotometric study showed that while the temperature ranges for transitions are reproducible for a given compound, 'the shapes of the transparency curves vary markedly between compounds; the degree of light scattering varies as a function of the incident light wavelength' [1]. This quantifiable variation in optical properties across different wavelengths (3000, 4000, 5000, 7000, and 25,000 Å) as a function of temperature provides a unique fingerprint for each ester.

Materials Science Liquid Crystals Optics

Melting Point and Lipophilicity vs. In-Class Analogs

Cholesteryl decanoate possesses a unique combination of physicochemical properties that distinguish it from other cholesteryl esters. Its melting point is reported between 79-84°C, which differs significantly from longer-chain esters like cholesteryl myristate (C14:0, MP ~71-73°C) and shorter-chain esters like cholesteryl nonanoate (C9:0, MP ~79-80°C) [1]. Furthermore, its high lipophilicity is quantified by a calculated LogP of 11.08 . These parameters are critical determinants of its behavior in formulations, its solubility in various media, and its interaction with biological membranes, making it a distinct entity with predictable properties.

Physical Chemistry Pharmaceutics Lipidomics

Cholest-5-en-3-yl decanoate: Research & Industrial Applications


Validated LC-MS Internal Standard for Lipidomics

Leverage cholesteryl decanoate as a validated internal standard for the accurate quantification of sterol esters in complex samples. As demonstrated in the HPLC-APCI-MS analysis of plant sterol/stanol esters, this compound provides a benchmark for method linearity, precision, and reproducibility, enabling confident quantification in high-water (juices) and high-oil (margarine) matrices [1]. This application is directly supported by its proven performance in a published analytical workflow, ensuring data comparability and reducing method development time.

Liquid Crystalline & Biomimetic Membrane Model

Employ cholesteryl decanoate as a well-characterized model compound to investigate the thermotropic and optical properties of cholesteric liquid crystals. Its distinct phase transition temperatures, as characterized by dielectric, EPR, and DTA analyses against cholesteryl palmitate [2], and its specific transparency and light-scattering behavior compared to myristate and nonanoate esters [3], make it an ideal candidate for fundamental studies and for calibrating instruments designed to measure liquid crystalline phase changes.

Crystallographic Standard with Defined Unit Cell

Utilize cholesteryl decanoate as a crystalline standard or as a component in solid-state formulations where precise control over crystal packing is required. Its unique monoclinic unit cell parameters (a=12.931Å, b=9.066Å, c=30.22Å, β=91.14°) are a definitive fingerprint for X-ray diffraction analysis [4]. Furthermore, its distinct phase behavior when mixed with other esters like cholesteryl laurate [5] provides a predictable platform for designing materials with specific solid-state properties.

Substrate Specificity Probe for Lipid Transfer Proteins & Esterases

Deploy cholesteryl decanoate as a specific substrate to investigate the acyl chain length specificity of enzymes and proteins involved in cholesterol metabolism. Its medium-chain (C10:0) structure provides a distinct moiety compared to the more common long-chain esters (e.g., oleate, linoleate), allowing for structure-activity relationship studies with enzymes like cholesteryl ester transfer protein (CETP) and cholesterol esterase [6]. Its defined physicochemical properties ensure reproducible enzymatic assays.

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